REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([CH:13]=O)[CH2:10][CH:9]1[CH:15]=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[BH3-]C#N.[Na+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]2[CH2:10][CH:9]1[CH2:15][N:24]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:13]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
2.92 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)C=O)C=O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 20° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
10 mL EtOAc and 10 mL H2O were added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 10 mL EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5 mL H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CN(CC(C1)C2)CC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |